3-Chloro-5-(trifluoromethyl)-1H-indazole
Overview
Description
3-Chloro-5-(trifluoromethyl)-1H-indazole is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of various compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 3-Chloro-5-(trifluoromethyl)-1H-indazole, involves several steps. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 3-Chloro-5-(trifluoromethyl)-1H-indazole is C7H3ClF3NO2 . The InChI Key is HXRMCZBDTDCCOP-UHFFFAOYSA-N . The SMILES string is FC(F)(F)c1cncc(Cl)c1 .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-5-(trifluoromethyl)-1H-indazole are complex and involve multiple steps. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-(trifluoromethyl)-1H-indazole include a density of 1.4±0.1 g/cm3 . The boiling point is 218.2±40.0 °C at 760 mmHg . The molecular weight is 195.570 .Scientific Research Applications
- Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives are used in the pharmaceutical industry . They are incorporated into potential drug molecules for various diseases and disorders .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources .
- Results or Outcomes : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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- Summary of Application : TFMP derivatives are also used in the veterinary industry .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources .
- Results or Outcomes : Two veterinary products containing the TFMP moiety have been granted market approval .
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- Summary of Application : The development of organic compounds containing fluorine, such as TFMP derivatives, has led to advances in the functional materials field .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
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- Summary of Application : The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .
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- Summary of Application : Sulfoxaflor is used as a systemic insecticide .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .
Safety And Hazards
Future Directions
Trifluoromethylpyridines, including 3-Chloro-5-(trifluoromethyl)-1H-indazole, have been used widely in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-5-3-4(8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGLFPJUARDZAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)-1H-indazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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